Product packaging for 2,5-Pyrazinedicarboxylic acid dihydrate(Cat. No.:CAS No. 205692-63-3)

2,5-Pyrazinedicarboxylic acid dihydrate

Cat. No.: B2849505
CAS No.: 205692-63-3
M. Wt: 186.12 g/mol
InChI Key: KOUKXHPPRFNWPP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Pyrazinedicarboxylic Acid Ligands

The study of pyrazinedicarboxylic acids as ligands is rooted in the broader field of coordination chemistry. Initially, research focused on the synthesis and characterization of simple metal complexes. However, the evolution of this field has shifted towards the design and synthesis of multidimensional structures with specific functions. Pyrazine (B50134) polycarboxylic acid (PDCA) ligands, including the 2,5-isomer, have been instrumental in this transition. chembk.com

These ligands are particularly valued because they merge the coordination capabilities of aromatic N-heterocyclic components with the versatility of carboxylate groups. researchgate.net Carboxylate ligands are known to adopt various coordination modes, such as monodentate, bidentate-chelate, and bridging, which allows for the formation of diverse and complex structures. researchgate.net The development of hydrothermal and solvothermal synthesis techniques further expanded the ability of researchers to create crystalline, high-dimensional networks, moving from simple discrete molecules to intricate coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netresearchgate.net This evolution has positioned ligands like 2,5-pyrazinedicarboxylic acid as crucial linkers in the self-assembly of novel porous materials. chembk.com

Significance of 2,5-Pyrazinedicarboxylic Acid Dihydrate in Contemporary Chemical Synthesis and Materials Science

In modern chemical synthesis, this compound is primarily significant for its role as a multidentate organic linker. Its rigid pyrazine core and the divergent orientation of its two carboxylate groups enable the construction of stable, extended networks when coordinated with metal ions. This has made it a popular choice for the synthesis of coordination polymers and MOFs. myskinrecipes.com

The structure of this compound itself has been characterized by X-ray diffraction as a triclinic system. researchgate.net The molecules form layers held together by a system of hydrogen bonds, with van der Waals interactions between the layers. researchgate.net This inherent ability to form ordered structures through non-covalent interactions prefigures its utility in building larger, metal-coordinated frameworks.

Detailed research has demonstrated its successful use in creating a variety of materials:

Manganese(II) Frameworks: A novel three-dimensional metal-organic polymer, [Mn(μ4-pzdc)]n, was synthesized using a hydrothermal reaction, where the hexadentate pyrazinedicarboxylate ligand bridges four different manganese(II) atoms. researchgate.net

Scandium(III) Coordination Polymers: Under solvothermal conditions, the reaction of the ligand with scandium chloride resulted in two new coordination polymers, one with a layered structure and another forming a three-dimensional framework, depending on the solvent mixture used. researchgate.net

Zirconium-based MOFs: A microporous Zr-MOF was synthesized in a water-based system, forming a unique one-dimensional inorganic building unit of zirconium clusters connected by the 2,5-pyrazinedicarboxylate ions. rsc.org

The resulting materials exhibit potential for applications in areas such as gas storage, chemical separation, and catalysis, driven by their porous nature and the chemical properties of the framework. myskinrecipes.com

PropertyValue
Chemical Formula C₆H₄N₂O₄ · 2H₂O sigmaaldrich.com
Molecular Weight 204.14 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number 205692-63-3 sigmaaldrich.com
Appearance White to light beige/off-white powder avantorsciences.comchemdad.com
Melting Point 272-277 °C (decomposes) sigmaaldrich.comchemdad.com
Crystal System Triclinic researchgate.net
Metal IonResulting StructureReference
Manganese(II)Three-dimensional network researchgate.net researchgate.net
Scandium(III)Layered structure or 3D framework researchgate.net researchgate.net
Zirconium(IV)Microporous framework with 1D inorganic building units rsc.org rsc.org
Magnesium(II)Monoclinic crystal with hexahydrated magnesium cations and pyrazinedicarboxylate anions researchgate.net researchgate.net

Scope and Research Trajectories of this compound Studies

Current and future research involving this compound is focused on several key trajectories. A primary goal is the rational design and synthesis of new MOFs and coordination polymers with tailored structures and functionalities. Researchers are exploring how varying synthesis conditions—such as the choice of metal ion, solvent system, and temperature—can influence the dimensionality and topology of the final framework. researchgate.net

A significant research trajectory involves investigating the functional properties of the materials synthesized from this ligand. This includes:

Magnetic Properties: Studies on metal-organic polymers derived from 2,5-pyrazinedicarboxylic acid, such as the manganese(II) compound, have investigated their magnetic behavior, revealing properties like weak antiferromagnetic coupling. researchgate.net

Luminescence: The aromatic nature of the pyrazine ring makes it a candidate for creating photoluminescent materials. mdpi.com Research into coordination polymers often involves characterizing their emissive properties for potential applications in sensors or optics.

Adsorption and Separation: A major focus for MOFs created with this linker is their application in gas storage and separation. myskinrecipes.com Research continues to explore the synthesis of new frameworks with optimized pore sizes and surface chemistries for selective adsorption of specific molecules. rsc.org

The scope of study also includes exploring a wider range of metal ions, including transition metals and lanthanides, to create heterometallic or multifunctional materials. researchgate.net The overarching goal is to leverage the structural control afforded by the 2,5-pyrazinedicarboxylic acid ligand to produce advanced materials with predictable and useful properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O5 B2849505 2,5-Pyrazinedicarboxylic acid dihydrate CAS No. 205692-63-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

205692-63-3

Molecular Formula

C6H6N2O5

Molecular Weight

186.12 g/mol

IUPAC Name

pyrazine-2,5-dicarboxylic acid;hydrate

InChI

InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-7-4(2-8-3)6(11)12;/h1-2H,(H,9,10)(H,11,12);1H2

InChI Key

KOUKXHPPRFNWPP-UHFFFAOYSA-N

SMILES

C1=C(N=CC(=N1)C(=O)O)C(=O)O.O.O

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C(=O)O.O

solubility

not available

Origin of Product

United States

Synthetic Methodologies for 2,5 Pyrazinedicarboxylic Acid Dihydrate and Its Derivatives

Direct Synthesis Routes for 2,5-Pyrazinedicarboxylic Acid Dihydrate

Direct synthesis methods provide the most straightforward pathways to 2,5-Pyrazinedicarboxylic acid. These routes typically involve the functionalization of a pre-existing pyrazine (B50134) ring or the oxidation of a suitable precursor.

Oxidation is a fundamental and widely employed strategy for the synthesis of pyrazine carboxylic acids. This approach involves the conversion of alkyl or other oxidizable groups on the pyrazine ring into carboxylic acid functionalities. A variety of oxidizing agents have been utilized for this purpose, with the choice of reagent often depending on the desired product and the nature of the starting material.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for these transformations. For instance, pyrazine-2,3-dicarboxylic acid can be successfully synthesized through the permanganate oxidation of quinoxaline. orgsyn.orgdoi.org This method has proven to yield good results, with reported yields as high as 75%. doi.org Another approach involves the electrolytic oxidation of quinoxaline, which can produce the same dicarboxylic acid in yields up to 92%. orgsyn.orgdoi.org

For larger-scale preparations, selenious acid has been reported as a convenient oxidizing agent for converting methylpyrazine into pyrazinoic acid. doi.org A more complex, yet effective, route involves the oxidation of tetramethylpyrazine to pyrazinetetracarboxylic acid, which can then be selectively decarboxylated by heating to yield the desired 2,5-dicarboxylic acid isomer. doi.org

Starting MaterialOxidizing Agent/MethodProductReported YieldReference
QuinoxalinePotassium Permanganate (KMnO₄)Pyrazine-2,3-dicarboxylic acid75% doi.org
QuinoxalineElectrolytic OxidationPyrazine-2,3-dicarboxylic acid92% doi.org
MethylpyrazineSelenious Acid (H₂SeO₃)Pyrazinoic acidGood doi.org
TetramethylpyrazineOxidation followed by decarboxylationPyrazine-2,5-dicarboxylic acid- doi.org

Hydrothermal synthesis represents a versatile method for the preparation of various inorganic and coordination compounds, and it has been successfully applied to systems involving 2,5-pyrazinedicarboxylic acid. This technique utilizes water as a solvent under elevated temperature and pressure, which can facilitate reactions that are difficult to achieve under standard conditions.

In the context of 2,5-pyrazinedicarboxylic acid, hydrothermal methods are particularly prominent in the synthesis of metal-organic frameworks (MOFs). researchgate.net Interestingly, the hydrothermal process itself can induce the formation of the 2,5-pyrazinedicarboxylate dianion from a precursor molecule. Research has shown that the hydrothermal synthesis of lanthanide(III) organic frameworks can proceed via the in-situ oxidation of the 5-methyl-pyrazinecarboxylate anion to the 2,5-pyrazinedicarboxylate dianion. researchgate.net This indicates that under these specific high-temperature and high-pressure aqueous conditions, the methyl group of the precursor is oxidized to a carboxylate group, which then coordinates with the metal ions to form the final framework structure.

Synthesis of Substituted 2,5-Pyrazinedicarboxylic Acid Derivatives

The synthesis of substituted derivatives of 2,5-pyrazinedicarboxylic acid allows for the fine-tuning of the molecule's properties for specific applications. Regioselective synthesis is crucial in this context to ensure the correct placement of functional groups on the pyrazine ring.

A prime example of a regioselective strategy is the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate (B1144303). A new and efficient route for this compound has been developed involving the selective oxidation of a multi-substituted precursor. rsc.org

This method employs the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. rsc.orgresearchgate.net By using a specific combination of oxidizing agents—selenium dioxide (SeO₂) and silver nitrate (B79036) (AgNO₃)—it is possible to selectively oxidize the methyl groups at the 2 and 5 positions while leaving the methyl groups at the 3 and 6 positions intact. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields. rsc.orgresearchgate.net The success of this regioselective synthesis is critical for producing this specific isomer, which has unique molecular and supramolecular properties. rsc.org

Starting MaterialReagentsProductKey FeatureReference
2,3,5,6-TetramethylpyrazineSelenium dioxide (SeO₂), Silver nitrate (AgNO₃)3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrateRegioselective oxidation of methyl groups at positions 2 and 5 rsc.orgresearchgate.net

Green Chemistry Approaches in 2,5-Pyrazinedicarboxylic Acid Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of pyrazine dicarboxylic acids, these principles can be applied by using less hazardous reagents, reducing waste, and employing more sustainable reaction conditions. unibo.itmdpi.com

One approach to greener synthesis is the selection of alternative oxidizing agents that are more environmentally benign than traditional heavy metal-based oxidants. For example, a patented method for synthesizing 2,3-pyrazinedicarboxylic acid uses sodium chlorate (B79027) as the oxidant in an acidic copper sulfate (B86663) system. google.com This method is described as being relatively mild, with moderate and controllable reaction temperatures. A key advantage highlighted is the reduction in environmental pollution, as the small amount of gas generated can be absorbed by lye, and it avoids the formation of substantial amounts of wastewater associated with other oxidation methods. google.comgoogle.com

Furthermore, the use of water as a solvent, as seen in hydrothermal synthesis and other aqueous reaction systems, is a cornerstone of green chemistry. researchgate.netgoogle.com Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together with minimal or no solvent, has also been explored for preparing cocrystals of pyrazine with dicarboxylic acids, representing another important green chemistry technique. rsc.org

Coordination Chemistry of 2,5 Pyrazinedicarboxylic Acid As a Ligand

Ligand Design Principles and Coordination Modes of 2,5-Pyrazinedicarboxylate

The 2,5-pyrazinedicarboxylate ligand is a valuable building block in the design of coordination polymers due to its unique structural features. The pyrazine (B50134) ring is a planar and rigid aromatic system, which imparts predictability to the resulting structures. The two carboxylate groups are capable of adopting various coordination modes, including monodentate, bidentate (chelating or bridging), and a combination thereof. This versatility, coupled with the presence of the two nitrogen atoms in the pyrazine ring, allows the ligand to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks.

The deprotonated form of 2,5-pyrazinedicarboxylic acid, the pyrazine-2,5-dicarboxylate (pzdc) dianion, can adopt several coordination modes. researchgate.net These varied coordination possibilities are fundamental to the diverse architectures observed in its metal complexes. The ability to connect metal ions in different ways makes it a powerful tool for crystal engineering.

Synthesis and Characterization of Metal Complexes Utilizing 2,5-Pyrazinedicarboxylic Acid

Metal complexes of 2,5-pyrazinedicarboxylic acid are typically synthesized under hydrothermal or solvothermal conditions. These methods involve heating a mixture of the metal salt and the ligand in a sealed vessel, often with the addition of a base to deprotonate the carboxylic acid groups. The resulting crystalline products are then characterized by a variety of techniques, including single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis.

The 2,5-pyrazinedicarboxylate ligand has been extensively used to construct coordination polymers with a wide range of transition metals. The combination of the pyrazine nitrogen atoms and the carboxylate oxygen atoms allows for strong interactions with metal ions, leading to robust and often porous frameworks.

Manganese(II) has been a popular choice for the construction of coordination polymers with 2,5-pyrazinedicarboxylate. For instance, the hydrothermal reaction of Mn(NO₃)₂·4H₂O with 2,5-pyrazinedicarboxylic acid (H₂pzdc) yields a novel three-dimensional metal-organic polymer, [Mn(μ₄-pzdc)]n. researchgate.net In this structure, the pzdc ligand is hexadentate, bridging four different manganese(II) atoms, which are in a distorted octahedral coordination environment. researchgate.net Magnetic measurements of this compound have indicated the presence of weak antiferromagnetic couplings between the manganese centers. researchgate.net

Compound FormulaCrystal SystemSpace GroupCoordination Environment of Mn(II)Reference
[Mn(μ₄-pzdc)]nOrthorhombicPccnDistorted Octahedral researchgate.net

Table 1: Crystallographic data for a Manganese(II) complex with 2,5-pyrazinedicarboxylate.

Complexes of copper(II), nickel(II), and cobalt(II) with pyrazinedicarboxylic acid have also been synthesized and characterized. These complexes often exhibit interesting magnetic properties arising from the interactions between the metal centers mediated by the pyrazine ring. For example, studies on complexes with the isomeric 2,3-pyrazinedicarboxylic acid have revealed antiferromagnetic interactions in cobalt(II), nickel(II), and copper(II) compounds. cdnsciencepub.comcdnsciencepub.com While the specific details for 2,5-pyrazinedicarboxylate complexes with these metals are varied, the general principles of their formation and magnetic behavior are comparable. The synthesis of these complexes is often straightforward, involving the reaction of the corresponding metal salt with the ligand in an aqueous or mixed-solvent system. tubitak.gov.trnih.gov

Palladium(II) and platinum(II) complexes are of particular interest due to their potential applications in catalysis and as anti-cancer agents. mdpi.combiointerfaceresearch.com The coordination chemistry of these metals with pyrazine-2,5-dicarboxylic acid has been explored, although less extensively than for first-row transition metals. The square-planar geometry preferred by Pd(II) and Pt(II) can lead to the formation of discrete molecular complexes or one- and two-dimensional coordination polymers, depending on the reaction conditions and the stoichiometry of the reactants. nih.govnih.gov

The larger ionic radii and higher coordination numbers of lanthanide ions compared to transition metals lead to the formation of coordination polymers with distinct structural features when combined with 2,5-pyrazinedicarboxylate. These structures are often three-dimensional and can exhibit interesting properties such as luminescence.

A series of isostructural lanthanide coordination polymers with the general formula {[Ln(pzdc)₁.₅(H₂O)₃]·0.5H₂O}∞ (where Ln = Pr, Nd, Sm, Eu, Gd) have been synthesized hydrothermally. researchgate.net In these compounds, each trivalent lanthanide ion is nine-coordinate, with an N₂O₇ environment. researchgate.net The 2,5-pyrazinedicarboxylate ligand adopts three different coordination modes, linking the lanthanide ions into an infinite three-dimensional framework. researchgate.net These structures contain one-dimensional channels that can accommodate guest water molecules. researchgate.net For example, a lanthanum coordination polymer, [La(2,5-PZDC)₁.₅(H₂O)]n, forms a three-dimensional structure where the La³⁺ ion is nine-coordinate with a tricapped trigonal prism geometry. researchgate.net

Compound FormulaCrystal SystemSpace GroupCoordination Number of Ln(III)Reference
{[Eu(pzdc)₁.₅(H₂O)₃]·0.5H₂O}∞TriclinicP-19 researchgate.net
[La(2,5-PZDC)₁.₅(H₂O)]nTriclinicP-19 researchgate.net

Table 2: Crystallographic data for Lanthanide coordination polymers with 2,5-pyrazinedicarboxylate.

The luminescent properties of these lanthanide-based materials are of significant interest, with potential applications in sensing and lighting.

Lanthanide Coordination Polymers and Metal-Organic Frameworks

Scandium Coordination Polymers and Hydrothermal Synthesis

Hydrothermal and solvothermal methods are commonly employed for the synthesis of scandium-based coordination polymers with 2,5-pyrazinedicarboxylic acid. researchgate.net The reaction of scandium salts with H2pzdc under these conditions can yield various structures depending on the solvent system and other reaction parameters. researchgate.net

For instance, the reaction of scandium chloride hexahydrate with 2,5-pyrazinedicarboxylic acid dihydrate in different solvent mixtures has been shown to produce two distinct coordination polymers: [Sc2(dmf)2(H2O)2(pzc)3] (where dmf is N,N-dimethylformamide) and [Sc2(H2O)2(pzc)3]·2CH3CN·H2O. researchgate.netnsu.ru The composition of the solvent mixture influences the coordination environment of the scandium cation and the denticity of the 2,5-pyrazinedicarboxylate ligand. This variation in ligand coordination leads to different structural outcomes, with one compound forming a layered structure and the other a three-dimensional framework. researchgate.net

Another scandium coordination polymer, [Sc(L2)(C2O4)0.5(H2O)2]·H2O (where H2L2 is pyrazine-2,5-dicarboxylic acid), has been synthesized via both conventional hydrothermal and microwave-assisted methods. researchgate.net The microwave-assisted approach was found to significantly accelerate the reaction time and result in smaller crystal sizes. researchgate.net This particular scandium complex exhibits a two-dimensional, brick-like network structure. researchgate.net

Table 1: Scandium Coordination Polymers with 2,5-Pyrazinedicarboxylic Acid

Compound Formula Synthesis Method Structural Dimensionality
[Sc2(dmf)2(H2O)2(pzc)3] Solvothermal 2D (Layered)
[Sc2(H2O)2(pzc)3]·2CH3CN·H2O Solvothermal 3D
Strontium-based Metal-Organic Frameworks Synthesis and Structure

Hydrothermal synthesis is also a key method for constructing strontium-based metal-organic frameworks (MOFs) using 2,5-pyrazinedicarboxylic acid as the organic linker. These reactions yield a variety of structural topologies, which are influenced by the coordination geometries of the strontium ion and the precursor salts used. rsc.org

One such example is the compound [Sr(2,5-pzdc)(H2O)4]·H2O, which forms a porous three-dimensional structure. rsc.org In this framework, the strontium ions are bridged by the 2,5-pyrazinedicarboxylate ligands. The coordination around the strontium ion is nine-fold, consisting of seven oxygen atoms and two nitrogen atoms, creating a distorted, mono-capped square antiprism geometry. researchgate.net The bridging is facilitated by both the (N,O)-bonding moieties of the pzdc ligand and by water molecules. researchgate.net The resulting structure features one-dimensional hydrophilic channels that are occupied by water molecules. rsc.org The stability of the strontium compound, even after the removal of guest water molecules, contributes to its notable water adsorption and proton conductivity properties. rsc.org

Table 2: Structural Details of a Strontium-based MOF

Compound Formula Crystal System Space Group Key Structural Feature
Lanthanum and Cerium Coordination Polymers

Lanthanum (La) and Cerium (Ce) also form coordination polymers with 2,5-pyrazinedicarboxylic acid. A lanthanum coordination polymer, [La(2,5-PZDC)1.5(H2O)]n, has been synthesized under hydrothermal conditions. researchgate.net The structure of this polymer is a three-dimensional framework.

In a broader context of lanthanide coordination chemistry with related ligands, a series of heterometallic compounds containing both cerium(IV) and a lanthanide(III) ion (including La and Ce) have been synthesized with pyridine-2,6-dicarboxylic acid. nih.gov Depending on the specific lanthanide ion and the reaction conditions, different structural types were obtained, including one-dimensional coordination polymers and various polynuclear clusters. nih.gov For instance, with La and Ce, a one-dimensional coordination polymer of the formula [Ln(dipicH)(H2O)4Ce(dipic)3]·7H2O was formed. nih.gov

Five isostructural lanthanide coordination polymers with the general formula {[Ln(pzdc)1.5(H2O)3]·0.5H2O}∞ (where Ln includes Pr, Nd, Sm, Eu, and Gd) have also been synthesized hydrothermally. researchgate.net In these compounds, each lanthanide ion is nine-coordinate, with a coordination environment of N2O7. The 2,5-pyrazinedicarboxylate ligand adopts three different coordination modes, linking the metal ions into a three-dimensional structure that contains one-dimensional channels. researchgate.net

Europium and Terbium Complexes and Luminescent Properties

Europium (Eu) and Terbium (Tb) complexes with ligands derived from pyrazinecarboxylic acids are of significant interest due to their characteristic luminescent properties. researchgate.net The organic ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. psu.edunih.gov

For example, europium(III) and terbium(III) complexes with 2-pyrazinecarboxylic acid have been synthesized and their photoluminescence has been studied. researchgate.net The crystal structure of [Eu(pyca)3(H2O)2]·6H2O reveals a nine-coordinate europium ion. researchgate.net The insertion of nitrogen atoms into the aromatic ring of the ligand, as in pyrazine-based ligands compared to benzoate, has been shown to strongly influence the intensity and quantum efficiency of the resulting lanthanide complexes. researchgate.net

In a series of isostructural lanthanide coordination polymers, {[Ln(pzdc)1.5(H2O)3]·0.5H2O}∞, the europium-containing compound (where Ln = Eu) was studied for its properties. researchgate.net Heating this compound to 120°C resulted in the removal of the uncoordinated water molecules while maintaining the single-crystal structure with only minor changes to the unit cell parameters. researchgate.net The photophysical properties of such Eu(III) complexes often exhibit sensitized photoluminescence in the visible region. researchgate.net

Alkali and Alkaline Earth Metal Complexes (e.g., Lithium, Magnesium)

2,5-Pyrazinedicarboxylic acid also forms coordination polymers with alkali and alkaline earth metals.

A lithium coordination polymer, [Li2(C6H2N2O2)(H2O)2]n, features a three-dimensional framework. nih.govresearchgate.net In this structure, the 2,5-pyrazinedicarboxylate ligand bridges two different lithium ions through its N,O-chelating sites. nih.govresearchgate.net Additionally, water molecules participate in the bridging system. Both unique lithium ions in the structure exhibit a distorted trigonal-bipyramidal coordination geometry. nih.govresearchgate.net

Magnesium forms a complex with the formula [Mg(H2O)6][C4H2N2(COO)2]. researchgate.net In this structure, the magnesium atom is not directly coordinated to the pyrazinedicarboxylate anion. Instead, it is surrounded by six water molecules in a nearly regular octahedral arrangement. researchgate.net The 2,5-pyrazinedicarboxylate anions are linked to the hydrated magnesium cations through a network of hydrogen bonds involving the coordinated water molecules and the carboxylic oxygen atoms. researchgate.net The alkaline earth metals, in general, have a greater tendency to form complexes with Lewis bases compared to the alkali metals. libretexts.org

Structural Elucidation of 2,5-Pyrazinedicarboxylate Metal Complexes via X-ray Diffraction

For instance, the crystal structure of magnesium pyrazine-2,5-dicarboxylate hexahydrate, [Mg(H2O)6][C4H2N2(COO)2], was determined to be monoclinic with the space group P2(1)/c. researchgate.net The analysis revealed that the magnesium ion is octahedrally coordinated to six water molecules, with an average Mg-O bond distance of 2.060(1) Å. The 2,5-pzdc anions are planar and are not directly bonded to the metal but are integrated into the crystal lattice through hydrogen bonds. researchgate.net

Similarly, the structure of a strontium complex, SrC6H12N2O9, was found to be triclinic (space group P1). researchgate.net X-ray diffraction showed that the strontium ion is nine-coordinate, bonded to both the pzdc ligand and water molecules, forming a three-dimensional polymeric framework. The mean Sr-O and Sr-N bond lengths were determined to be 2.567(3) Å and 2.826(3) Å, respectively, for the bonds involving the pzdc ligand. researchgate.net

In the case of the lithium polymer, [Li2(C6H2N2O2)(H2O)2]n, X-ray analysis showed a complex three-dimensional network where the pzdc ligand bridges two independent Li+ ions. nih.gov The Li-O bond distances were found to be in the range of 1.958(3) to 2.131(3) Å, and the Li-N bond lengths were 2.360(3) Å and 2.129(3) Å. nih.gov

These examples highlight how X-ray diffraction provides fundamental insights into the structural diversity of metal complexes formed with 2,5-pyrazinedicarboxylic acid, revealing how the nature of the metal ion dictates the coordination environment and the resulting supramolecular architecture.

Table 3: Crystallographic Data for Select 2,5-Pyrazinedicarboxylate Metal Complexes

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
[Mg(H2O)6][C4H2N2(COO)2] Monoclinic P2(1)/c 8.016(1) 6.858(1) 11.278(1) 90 99.52(3) 90
SrC6H12N2O9 Triclinic P1 6.238(1) 9.418(2) 10.591(2) 73.58(3) 80.52(3) 75.01(3)

Metal Organic Frameworks Mofs Derived from 2,5 Pyrazinedicarboxylic Acid Dihydrate

Design and Synthesis Strategies for 2,5-Pyrazinedicarboxylate-based MOFs

The synthesis of MOFs based on the 2,5-pyrazinedicarboxylate linker (PzDC²⁻) involves the careful selection of reaction conditions to control the crystallization process and the final framework topology. Key parameters include the choice of solvent, temperature, pressure, and the presence of modulating agents.

Solvothermal and hydrothermal methods are the most common techniques for synthesizing crystalline MOFs. researchgate.net These methods involve heating a mixture of the metal salt, the organic linker (2,5-Pyrazinedicarboxylic acid), and a solvent in a sealed container, such as a Teflon-lined autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the MOF structure.

Hydrothermal synthesis, which specifically uses water as the solvent, has been successfully employed to create three-dimensional (3D) lanthanide-based MOFs with the 2,5-pyrazinedicarboxylate ligand. For example, a series of isostructural frameworks with the general formula {[Ln₂(2,5-pzdc)₃(H₂O)₄]·xH₂O}n (where Ln = Ce, Pr, Nd, Eu, Er) were synthesized under hydrothermal conditions. researchgate.net In these structures, the lanthanide ions are linked by the PzDC²⁻ anions, which act as multidentate connectors, resulting in robust 3D networks. researchgate.net Another example is a lanthanum coordination polymer, [La(2,5-PZDC)₁.₅(H₂O)]n, which was also prepared hydrothermally, forming a three-dimensional structure where the La³⁺ ion is nine-coordinate. researchgate.net

MOF SystemMetal IonSynthesis MethodKey Findings
Lanthanide-PzDCCe, Pr, Nd, Eu, ErHydrothermalFormation of isostructural 3D frameworks. researchgate.net
Lanthanum-PzDCLaHydrothermalResulted in a nine-coordinate La³⁺ ion in a 3D structure. researchgate.net

In recent years, there has been a significant push towards "green" synthesis methods that minimize the use of toxic organic solvents and reduce energy consumption. sciengine.com Water-based synthesis is a prime example of such an approach, offering an environmentally benign and cost-effective alternative to traditional solvothermal methods that often rely on solvents like N,N-dimethylformamide (DMF). sciengine.comrsc.org Water is non-toxic, inexpensive, and easily removable from the final product's pores. sciengine.com

A notable success in this area is the water-based synthesis of a new, microporous zirconium (Zr)-MOF, denoted CAU-22, using 2,5-Pyrazinedicarboxylic acid. rsc.orgrsc.org This synthesis was achieved by reacting ZrOCl₂·8H₂O with the linker in an aqueous solution containing formic acid as a modulator. rsc.org This approach not only avoids hazardous solvents but also yields a highly crystalline material. sciengine.comrsc.org The development of such water-based routes is crucial for the large-scale and sustainable production of MOFs. sciengine.com

Structural Characteristics of 2,5-Pyrazinedicarboxylate MOFs

The geometry and coordination capability of the 2,5-pyrazinedicarboxylate ligand allow for the formation of diverse and intricate framework architectures, ranging from microporous 3D networks to lower-dimensional layered and chain structures.

Zirconium-based MOFs are particularly noted for their exceptional thermal and chemical stability, which is often attributed to the strong Zr-O bonds within their inorganic building units (IBUs). rsc.org The reaction of 2,5-Pyrazinedicarboxylic acid with zirconium salts has led to the formation of novel Zr-MOFs with unique structural features.

The water-synthesized Zr-MOF, CAU-22, is a prime example. Its structure is built from a novel one-dimensional (1D) IBU. rsc.orgresearchgate.net This IBU consists of hexanuclear {Zr₆O₄(OH)₄} clusters that are linked by μ-OH bridges, forming infinite chains. rsc.orgrsc.org These chains are then arranged in a hexagonal array and connected by the 2,5-pyrazinedicarboxylate linkers, creating a microporous framework with 1D triangular pores approximately 3 Å in diameter. rsc.orgresearchgate.net This unique IBU distinguishes CAU-22 from the well-known UiO-66 structure, which features discrete, 12-connected {Zr₆O₄(OH)₄} clusters. rsc.org The structure of CAU-22 was successfully determined from powder X-ray diffraction data. rsc.org

MOF NameIBU CompositionIBU DimensionalityPore Characteristics
CAU-22μ-OH bridged {Zr₆O₄(OH)₄} clusters1D Chains1D triangular pores (~3 Å diameter) rsc.orgrsc.orgresearchgate.net

The ability of the 2,5-pyrazinedicarboxylate ligand to bridge multiple metal centers often leads to the formation of stable, three-dimensional frameworks. rsc.org As mentioned, hydrothermal synthesis with lanthanide ions produces robust 3D structures. researchgate.net In the case of {[Ln₂(2,5-pzdc)₃(H₂O)₄]·6H₂O}n, the PzDC²⁻ dianions act as both two- and four-fold connectors, linking the lanthanide ions into a binodal 4,4-connected network. researchgate.net

While 3D frameworks are common, 2,5-Pyrazinedicarboxylic acid can also direct the formation of lower-dimensional structures, such as 2D layered assemblies and 1D polymeric chains. The final dimensionality is often influenced by the choice of metal ion, reaction stoichiometry, and the presence of coordinating solvent molecules. nih.gov

A one-dimensional coordination polymer, [Zn(pz25dc)(DMF)₂], has been synthesized using zinc(II) ions. researchgate.net In this structure, the zinc centers are bridged by the 2,5-pyrazinedicarboxylate ligands to form linear polymeric chains. The remaining coordination sites on the zinc atoms are occupied by DMF solvent molecules. researchgate.net Such 1D structures can serve as valuable models for understanding the fundamental principles of MOF assembly and the relationship between synthesis variables and structural dimensionality. researchgate.net Although less common for this specific linker, layered or 2D structures are also a known class of MOF architecture, often forming through the connection of metal-containing secondary building units into sheets, which then stack to form the final crystal. nih.gov

General methodologies for the electrochemical deposition of other MOF thin films, such as those based on benzenetricarboxylic acid or porphyrin linkers, are well-documented. These methods include anodic and cathodic deposition techniques for growing crystalline films on conductive substrates. Similarly, post-synthetic modification is a widely practiced strategy for functionalizing various MOFs, such as the UiO-66 and MOF-808 frameworks, by altering their organic linkers or metal nodes after the initial synthesis.

However, the application of these specific advanced techniques—electrochemical deposition and post-synthetic modification—to MOFs constructed with 2,5-Pyrazinedicarboxylic acid as the organic linker is not described in the available literature found. While the synthesis of MOFs using this particular linker has been reported, subsequent studies detailing their integration into thin films via electrochemical methods or their chemical modification after synthesis could not be located. Therefore, the requested article focusing solely on these aspects for MOFs derived from 2,5-Pyrazinedicarboxylic acid dihydrate cannot be generated based on the current scientific literature accessible through the searches.

Crystal Engineering and Supramolecular Interactions of 2,5 Pyrazinedicarboxylic Acid Dihydrate

Hydrogen Bonding Networks in 2,5-Pyrazinedicarboxylic Acid Dihydrate Crystal Structures

The crystal structure of this compound is fundamentally directed by an extensive and intricate network of hydrogen bonds. The structure is characterized by molecular layers composed of 2,5-pyrazinedicarboxylic acid (2,5-pzdc) and water molecules, which are held together by a robust system of these interactions researchgate.net.

Crystal Structure Data for this compound
PropertyValue
Crystal SystemTriclinic
Space GroupP1
a5.255(1) Å
b6.907(1) Å
c6.951(1) Å
α119.3°
β100.81(3)°
γ99.06(3)°
Z1

Data sourced from an X-ray diffraction study researchgate.net.

Van der Waals Interactions and Interlayer Spacing Analysis in Pyrazinedicarboxylate Crystals

While hydrogen bonds are the primary force defining the individual layers within the crystal structure of this compound, the interactions between these layers are of a different nature. The crystal is assembled from stacks of the hydrogen-bonded molecular layers.

Supramolecular Assembly in Salts of 2,5-Pyrazinedicarboxylic Acid

The supramolecular behavior of 2,5-pyrazinedicarboxylic acid extends to its salts, where deprotonation of the carboxylic acid groups allows for coordination with metal cations and the formation of diverse metal-organic frameworks. The pyrazinedicarboxylate anion acts as a versatile ligand, and the resulting assemblies are often mediated by coordinated water molecules.

In the case of magnesium pyrazine-2,5-dicarboxylate hexahydrate, the magnesium ion is not directly coordinated to the pyrazinedicarboxylate anion. Instead, it is surrounded by six water molecules, forming a [Mg(H₂O)₆]²⁺ complex. The supramolecular structure is then built upon a network of hydrogen bonds that link the oxygen atoms of these coordinated water molecules to the carboxylate oxygen atoms of the 2,5-pyrazinedicarboxylate anions. The lengths of these crucial hydrogen bonds range from 2.51 Å to 3.07 Å researchgate.net.

A different assembly is observed in triaquo(μ-pyrazine-2,5-dicarboxylato)strontium(II) dihydrate. This compound forms a polymeric structure where the strontium ions are directly bridged by the pyrazine-2,5-dicarboxylic acid molecules, which utilize both their nitrogen and oxygen atoms for coordination nih.gov. The bridging is further enhanced by water molecules, ultimately creating a complex three-dimensional molecular framework nih.gov. These examples demonstrate how the fundamental pyrazinedicarboxylate unit can be employed to construct a variety of supramolecular architectures through its interactions with different cations and the mediating role of water.

Interaction Data for Salts of 2,5-Pyrazinedicarboxylic Acid
CompoundInteracting SpeciesInteraction TypeKey Distances
Magnesium pyrazine-2,5-dicarboxylate hexahydrate[Mg(H₂O)₆]²⁺ and [C₄H₂N₂(COO)₂]²⁻Hydrogen BondingO-H···O: 2.51 Å to 3.07 Å
Triaquo(μ-pyrazine-2,5-dicarboxylato)strontium(II) dihydrateSr²⁺ and [C₆H₂N₂O₄]²⁻Coordination BondingMean Sr-O: 2.567(3) Å; Mean Sr-N: 2.826(3) Å

Data compiled from crystallographic studies researchgate.netnih.gov.

Recurrent Supramolecular Patterns and Synthons in Pyrazinedicarboxylate Systems

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that form the building blocks of crystal structures. In the crystal structure of this compound, the most significant and recurrent supramolecular pattern involves the interplay between the carboxylic acid groups and the water molecules.

Structural analyses have identified a specific and recurring (carboxyl)O-H···O(water) hydrogen bond as a key synthon in the crystals of pyrazine (B50134) dicarboxylic acid dihydrates. This pattern, designated as synthon VII in some studies, is a reliable feature in the self-assembly of these hydrated systems. It takes precedence over other potential synthons, such as the classic carboxylic acid-acid homodimer, which is a common feature in anhydrous carboxylic acids. The presence of water molecules in the lattice fundamentally alters the hydrogen-bonding landscape, favoring the formation of the acid-water synthon and directing the assembly into the observed layered architecture. This preferential formation highlights the importance of considering the role of solvent molecules in predicting and engineering crystal structures.

Influence of Hydration on Supramolecular Architectures of 2,5-Pyrazinedicarboxylic Acid

The presence of water of hydration has a profound influence on the supramolecular architecture of 2,5-pyrazinedicarboxylic acid, fundamentally dictating the crystal packing and the network of intermolecular interactions. The water molecules in the dihydrate are not merely guests occupying voids in the crystal lattice; they are integral structural components that actively participate in and direct the supramolecular assembly.

In the dihydrate structure, the two water molecules per acid molecule are essential for bridging adjacent acid molecules to form the extensive hydrogen-bonded layers researchgate.net. As discussed, this leads to the prevalence of the robust (carboxyl)O-H···O(water) synthon. The integration of water into the primary hydrogen-bonding framework effectively prevents the carboxylic acid groups from interacting directly with each other to form the classic centrosymmetric acid-acid dimer synthon (R²₂(8)), a motif commonly observed in the crystal structures of anhydrous aromatic carboxylic acids.

Therefore, hydration steers the supramolecular assembly away from a tightly packed structure based on acid-acid dimers and towards a layered architecture where sheets of acid and water molecules are linked by strong hydrogen bonds, and these sheets are, in turn, stacked via weaker van der Waals forces. The specific stoichiometry of hydration is thus a critical determinant of the final crystal structure, demonstrating how solvent inclusion can be a powerful tool in crystal engineering to generate diverse and predictable supramolecular architectures.

Computational and theoretical chemistry provides powerful tools to investigate the properties of molecules and materials at the electronic and atomic levels. For this compound, these methods offer a pathway to understand its electronic structure, vibrational behavior, intermolecular interactions, and the dynamics of its systems, complementing experimental data. While comprehensive computational studies specifically focused on the dihydrate form are not extensively documented in publicly available literature, the principles and methodologies can be described, often drawing parallels from studies on closely related pyrazine and pyridine derivatives.

Applications of 2,5 Pyrazinedicarboxylic Acid Dihydrate and Its Derivatives in Advanced Materials

Catalytic Applications

The application of 2,5-Pyrazinedicarboxylic acid and its derivatives in catalysis is a burgeoning field of research. These compounds are utilized both as organocatalysts and as crucial components in the synthesis of metal-organic frameworks that function as heterogeneous catalysts.

Organocatalysis in Organic Synthesis (e.g., 1,5-benzodiazepine derivatives)

Current research available does not indicate the use of 2,5-Pyrazinedicarboxylic acid dihydrate as a direct organocatalyst for the synthesis of 1,5-benzodiazepine derivatives. The synthesis of these compounds typically involves the cyclocondensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds, a reaction often catalyzed by various acids, bases, or metal-based catalysts. nih.govresearchgate.netnih.gov

Metal-Organic Frameworks as Heterogeneous Catalysts

2,5-Pyrazinedicarboxylic acid is a well-established ligand in the synthesis of Metal-Organic Frameworks (MOFs). sigmaaldrich.com These crystalline porous materials, constructed from metal ions or clusters linked by organic ligands, are highly valued for their catalytic applications due to their high surface area, tunable porosity, and the presence of active metal sites. researchgate.netnih.gov

MOFs derived from pyrazine-2,5-dicarboxylic acid have demonstrated efficacy as heterogeneous catalysts in various chemical transformations. researchgate.net The nitrogen atoms within the pyrazine (B50134) ring and the oxygen atoms of the carboxylate groups can coordinate with metal centers, creating stable frameworks with accessible active sites. researchgate.net For instance, iron-based MOFs have been successfully employed as catalysts. nih.gov The catalytic activity of these MOFs is often attributed to the Lewis acidic nature of the metal nodes within the structure. researchgate.net The porous nature of these materials can also lead to shape and size selectivity in catalytic reactions. guidechem.com

The following table summarizes key aspects of MOFs derived from pyrazine-2,5-dicarboxylic acid as heterogeneous catalysts:

Catalyst TypeMetal CenterKey FeaturesCatalytic Applications
MOFIron (Fe)Crystalline, porous structureCyclocondensation reactions
MOFZinc (Zn)High surface area, tunable porosityNot specified
MOFManganese (Mn)Extended three-dimensional networkNot specified
MOFCopper (Cu)Stable frameworkNot specified

Interactive Data Table

Catalyst TypeMetal CenterKey FeaturesCatalytic Applications
MOFIron (Fe)Crystalline, porous structureCyclocondensation reactions
MOFZinc (Zn)High surface area, tunable porosityNot specified
MOFManganese (Mn)Extended three-dimensional networkNot specified
MOFCopper (Cu)Stable frameworkNot specified

Thermoelectric Materials and Energy Harvesting

Thermoelectric materials, capable of converting heat energy into electrical energy and vice versa, are at the forefront of sustainable energy research. This compound has emerged as a promising candidate in the development of organic-based thermoelectric systems.

Pyrazine-based Organic Redox Couples for Enhanced Thermoelectric Performance

Organic redox couples are particularly suited for applications in wearable technology due to their low toxicity and the ability to tune their properties through molecular design. researchgate.net A comparative analysis of pyrazine-based organic redox couples identified this compound (PDCA) as an optimal candidate for enhancing thermoelectric performance. researchgate.net The study highlighted that the functional groups on the pyrazine compounds significantly impact the ionic Seebeck coefficient. researchgate.netacs.org

Thermogalvanic Cells and Ionic Seebeck Coefficient Enhancement

Thermogalvanic cells, which utilize a temperature gradient to generate an electrical potential in an electrolyte containing a redox couple, are a key application for these materials. researchgate.net When PDCA was integrated into a double-network hydrogel, the resulting device exhibited a notable ionic Seebeck coefficient (Si) of 2.99 mV K⁻¹. researchgate.netacs.org This enhancement is a crucial factor in improving the efficiency of converting low-temperature waste heat into electricity. researchgate.net A thermoelectric generator constructed from 36 pieces of the PDCA-infused hydrogel was capable of producing a maximum power output of approximately 0.28 µW under a temperature difference of 28.3 °C, sufficient to power a small light-emitting diode. researchgate.netacs.org

The table below details the thermoelectric properties of the PDCA-based hydrogel device.

PropertyValue
Ionic Seebeck Coefficient (Si)2.99 mV K⁻¹
Ionic Conductivity≈67.6 µS cm⁻¹
Thermal Conductivity≈0.49 W m⁻¹ K⁻¹
Maximum Power Output (36-piece TEG)≈0.28 µW (at ΔT = 28.3 °C)

Interactive Data Table

PropertyValue
Ionic Seebeck Coefficient (Si)2.99 mV K⁻¹
Ionic Conductivity≈67.6 µS cm⁻¹
Thermal Conductivity≈0.49 W m⁻¹ K⁻¹
Maximum Power Output (36-piece TEG)≈0.28 µW (at ΔT = 28.3 °C)

Microelectronics and Device Integration

While pyrazine derivatives, in general, are recognized for their favorable charge transfer properties and are explored in optoelectronic applications such as solar cells and light-emitting diodes, specific and detailed research on the integration of this compound into microelectronic devices is not extensively available in the current literature. chemicalbook.com Complexes of 2,5-pyrazinedicarboxylic acid with various metals have been investigated as potential semiconductors, but they have exhibited high electrical resistance, which may limit their direct application in certain electronic components. researchgate.net Further research is needed to fully elucidate the potential of this specific compound in microelectronics and device integration.

MOF-based Devices on Conductive Substrates

Metal-organic frameworks (MOFs) constructed using 2,5-pyrazinedicarboxylic acid and its derivatives are increasingly being integrated into electronic devices by depositing them as thin films on conductive substrates. This approach is advantageous for applications in electrochemical sensing, supercapacitors, and batteries. mdpi.com The direct growth of MOF films on conductive surfaces can be achieved through various methods, including electrochemical deposition. mdpi.comrsc.org This technique offers precise control over film thickness and morphology, which are critical for device performance. rsc.org

The inherent porosity of these MOFs enhances the electrode's surface area, leading to more sensitive electrochemical detection. researchgate.net Furthermore, the structure of the MOF can facilitate faster electron transfer at the electrode-electrolyte interface, thereby lowering the detection limits of electrochemical sensors. researchgate.net While many MOFs are electrical insulators, the strategic selection of metal nodes and organic linkers, such as those with conjugated π-systems like pyrazine-2,5-dicarboxylate, can introduce electrical conductivity. rsc.orgresearchgate.net For MOFs to be truly effective in electrochemical applications, enhancing their intrinsic electronic and ionic conductivity is a key area of research. rsc.orgresearchgate.net

The integration of these MOFs onto conductive substrates is a critical step in fabricating functional devices. For instance, in photoanodes for solar cells, a thin film of a photosensitizing MOF can be coated onto a porous metal oxide, which is supported by a conductive and transparent substrate like fluorine-doped tin oxide (FTO) glass. nih.gov This layered architecture is essential for efficient light harvesting and energy conversion.

Device Application Role of MOF on Conductive Substrate Key Advantages
Electrochemical Sensors Increases electrode surface area and facilitates electron transfer. researchgate.netHigher sensitivity and lower detection limits. researchgate.net
Supercapacitors Provides high surface area for charge storage. mdpi.comEnhanced energy storage capacity.
Batteries Acts as a porous electrode material for ion intercalation. mdpi.comresearchgate.netPotentially improved capacity and cyclability.
Photoanodes (Solar Cells) Functions as a photosensitizer coated on a conductive substrate. nih.govEfficient light harvesting and energy conversion. nih.gov

Luminescent Materials Based on Lanthanide-Pyrazinedicarboxylate Frameworks

The combination of 2,5-pyrazinedicarboxylic acid (H2pzdc) with lanthanide ions (Ln³⁺) has led to the development of a significant class of luminescent metal-organic frameworks. researchgate.netnih.gov In these materials, the organic ligand acts as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. researchgate.net This process, known as the antenna effect, overcomes the intrinsically low absorption coefficients of lanthanide ions. nih.gov

The luminescence properties of these frameworks can be finely tuned by selecting different lanthanide ions. For example, frameworks incorporating Europium (Eu³⁺) typically exhibit intense red luminescence, while those with Terbium (Tb³⁺) show characteristic green emission. researchgate.net The specific emission wavelengths and luminescence lifetimes are key parameters that define the material's suitability for applications such as sensors, displays, and lasers. researchgate.netnih.gov

Solvent-free melt reactions between lanthanide(III) nitrates and pyrazine-2,5-dicarboxylic acid have produced several families of 3D compounds. researchgate.net Research has shown that the incorporation of nitrate (B79036) anions into the crystal structure can enhance the photoluminescence properties of these materials. researchgate.net Furthermore, the luminescence intensity of these frameworks can be modulated by external factors, such as immersion in different solvents or dehydration, highlighting their potential for chemical sensing applications. researchgate.net By co-doping a host framework, such as one made with Gadolinium (Gd³⁺), with varying ratios of Eu³⁺ and Tb³⁺, it is possible to achieve a wide range of emission colors, including white light. nih.govnih.gov

Lanthanide Ion Framework Example Emission Color Luminescence Lifetime (ms)
Europium (Eu³⁺)[Eu(μ4-pzdc)(NO3)(H2O)]nRedup to 1.38
Terbium (Tb³⁺)[Tb(μ4-pzdc)(NO3)(H2O)]nGreenup to 0.33
Neodymium (Nd³⁺){Nd9(μ4-pzdc)9(NO3)2(H2O)257·8H2O}nNear-InfraredNot specified
Samarium (Sm³⁺){Sm6(μ4-pzdc)5(μ3-pzdc)2(μ-pzdc)(H2O)102·2H2O}nNear-InfraredNot specified

Data compiled from research on lanthanide-pyrazinedicarboxylate frameworks. researchgate.net

Role in Polymer Additives and Organic Framework Building Blocks

2,5-Pyrazinedicarboxylic acid is a fundamental building block for the construction of extended porous networks, particularly metal-organic frameworks (MOFs), which can be considered a subclass of coordination polymers. researchgate.netresearchgate.net Its rigid structure and the specific geometry of its carboxylate groups dictate the topology and properties of the resulting framework. The pyrazine-2,5-dicarboxylate dianion (pzdc²⁻) can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional structures. researchgate.netresearchgate.net

For example, the hydrothermal reaction of Mn(NO₃)₂ with H₂pzdc results in a 3D network where the pzdc ligand bridges four manganese(II) atoms. researchgate.net Similarly, a new microporous zirconium-based MOF (Zr-MOF) was synthesized using 2,5-pyrazinedicarboxylic acid, which led to the formation of a unique one-dimensional inorganic building unit. rsc.org The choice of metal center and reaction conditions, such as the use of co-ligands or spacers, can significantly influence the final architecture of the framework. nih.govrsc.org

While its primary role is as a monomer or linker in the synthesis of coordination polymers and MOFs, the principles of using dicarboxylic acids in polymer science are well-established. Analogous bio-based monomers like 2,5-furandicarboxylic acid (FDCA) are used to synthesize polyesters and polyamides. mdpi.comrsc.org Although direct application of 2,5-pyrazinedicarboxylic acid as a conventional polymer additive is not widely documented in the reviewed literature, its function as a core structural unit in creating porous, functional polymeric materials is clear. These MOFs, constructed from pyrazinedicarboxylate building blocks, are themselves advanced materials with applications in gas storage, separation, and catalysis. nih.gov

Framework Metal Ligand Dimensionality Resulting Structure Type
Manganese (Mn)pyrazine-2,5-dicarboxylate (pzdc)3DExtended network
Zirconium (Zr)2,5-pyrazinedicarboxylic acid (H₂PzDC)3DMicroporous framework with 1D inorganic building units rsc.org
Lanthanum (La)2,5-pyrazinedicarboxylate (2,5-PZDC)Not specifiedCoordination polymer
Zinc (Zn)pyrazine-2,5-dicarboxylate (pz25dc)1DLinear polymeric chain researchgate.net
Cobalt (Co)2,2′-bithiophen-5,5′-dicarboxylate (btdc²⁻) and pyrazine (pz)3DPorous framework with trinuclear building units nih.gov

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Production

The development of efficient and environmentally benign synthetic methodologies for 2,5-pyrazinedicarboxylic acid is a primary focus of ongoing research. Traditional chemical synthesis often relies on harsh conditions and hazardous reagents. In contrast, emerging research is exploring biocatalytic and electrochemical routes that offer a more sustainable approach.

Biocatalytic methods, for instance, leverage enzymes or whole-cell microorganisms to produce pyridinedicarboxylic acids, including 2,5-pyrazinedicarboxylic acid, from renewable biomass sources. mdpi.com This approach aligns with the principles of green chemistry by reducing reliance on petrochemical feedstocks and minimizing waste generation. Research in this area is focused on identifying and engineering more efficient enzymes and optimizing fermentation and conversion processes to improve yields and economic viability.

Another promising avenue is the use of electrochemical synthesis, which can offer high selectivity and reduce the need for harsh oxidizing agents. rsc.org The development of novel electrocatalysts is crucial for advancing this technology. Furthermore, research into mechanochemical synthesis, which involves solid-state reactions induced by mechanical force, presents a solvent-free alternative for producing derivatives and co-crystals of pyrazine (B50134) dicarboxylic acids. mdpi.com

Exploration of New Metal-Ligand Combinations for MOFs

The utility of 2,5-pyrazinedicarboxylic acid as a linker in the construction of Metal-Organic Frameworks (MOFs) is a burgeoning field of study. Researchers are actively exploring new combinations of metal ions with this ligand to create novel MOFs with tailored properties. The rigid structure and coordinating nitrogen atoms of the pyrazine ring, in conjunction with the carboxylate groups, allow for the formation of diverse and stable framework architectures.

Recent studies have demonstrated the successful synthesis of MOFs incorporating a wide range of metal ions, including zirconium (Zr), manganese (Mn), lanthanides (such as cerium, praseodymium, neodymium, and europium), strontium (Sr), cadmium (Cd), and zinc (Zn). mdpi.comrsc.org The choice of metal ion significantly influences the resulting MOF's topology, porosity, and functional properties. For example, zirconium-based MOFs using 2,5-pyridinedicarboxylic acid as a linker have shown unique structural features. mdpi.com

The exploration extends to the creation of heterometallic MOFs, where two or more different metal ions are incorporated into the same framework. osti.gov This strategy can lead to materials with synergistic properties, combining the attributes of each metal center. Furthermore, the use of co-ligands or spacers in conjunction with 2,5-pyrazinedicarboxylic acid is being investigated to construct more complex and functional MOF architectures with tunable pore sizes and chemical environments. nih.gov

Advanced Characterization Techniques for Supramolecular Structures

A deep understanding of the intricate three-dimensional arrangements of molecules is paramount for designing functional materials. To this end, researchers are employing a suite of advanced characterization techniques to elucidate the supramolecular structures of 2,5-pyrazinedicarboxylic acid-based systems.

Single-crystal X-ray diffraction remains the gold standard for determining the precise atomic arrangement in crystalline materials, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions. nih.gov For materials that are not amenable to single-crystal studies, powder X-ray diffraction (PXRD) is a powerful tool for phase identification and structural analysis. researchgate.net

Spectroscopic techniques are also crucial for characterizing these materials. Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecules, offering insights into coordination environments and hydrogen bonding. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR, is used to probe the local environment of specific nuclei within the structure. osti.gov

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to assess the thermal stability of these materials and to study decomposition pathways. rsc.orgnih.gov Furthermore, computational methods like Hirshfeld surface analysis are being increasingly used to visualize and quantify intermolecular interactions within the crystal structures. rug.nl

Development of High-Performance Functional Materials

A major driving force in the research of 2,5-pyrazinedicarboxylic acid is the development of high-performance functional materials with applications in diverse fields. The unique electronic and structural properties of this compound and its derivatives make it an attractive component for materials with advanced functionalities.

Gas Storage and Separation: Metal-Organic Frameworks (MOFs) constructed using 2,5-pyrazinedicarboxylic acid as a linker have shown significant promise for gas storage and separation applications. researchgate.net The porous nature of these materials allows for the selective adsorption of gases like carbon dioxide and hydrogen, which is crucial for carbon capture and clean energy technologies. nih.gov

Catalysis: The well-defined and tunable pore structures of MOFs derived from 2,5-pyrazinedicarboxylic acid make them excellent candidates for heterogeneous catalysis. researchgate.net The metal centers within the MOF can act as active catalytic sites, while the organic linkers can be functionalized to enhance catalytic activity and selectivity.

Luminescent and Magnetic Materials: Coordination complexes and MOFs incorporating 2,5-pyrazinedicarboxylic acid can exhibit interesting luminescent and magnetic properties. rsc.orgnih.gov Lanthanide-based MOFs, for example, can display sensitized photoluminescence, making them potentially useful in sensing, bio-imaging, and lighting applications. rsc.org The magnetic properties of transition metal complexes are also being investigated for applications in data storage and spintronics. rsc.orgosti.gov

Pharmaceutical and Biomedical Applications: The pyrazine ring is a common motif in many biologically active compounds. Consequently, 2,5-pyrazinedicarboxylic acid serves as a valuable intermediate in the synthesis of pharmaceuticals. researchgate.net Its derivatives are being explored for their potential as antimicrobial, antiviral, and anticancer agents. Furthermore, the development of biocompatible MOFs for drug delivery is an emerging area of research.

Multiscale Computational Modeling of 2,5-Pyrazinedicarboxylic Acid Systems

To accelerate the discovery and design of new materials based on 2,5-pyrazinedicarboxylic acid, researchers are increasingly turning to multiscale computational modeling. This approach integrates different computational techniques to simulate and predict the properties of materials across various length and time scales.

Quantum Chemical Calculations: At the most fundamental level, quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, bonding, and reactivity of the 2,5-pyrazinedicarboxylic acid molecule and its interactions with metal ions. rsc.org These calculations provide insights into the nature of the coordination bonds and intermolecular forces that govern the formation of supramolecular structures.

Molecular Dynamics Simulations: To study the dynamic behavior of larger systems, such as MOFs and polymers, molecular dynamics (MD) simulations are employed. rsc.org MD simulations can predict the structural stability, flexibility, and transport properties of these materials, providing a deeper understanding of their performance in applications like gas separation and drug delivery.

Coarse-Graining and Mesoscale Modeling: For even larger systems and longer timescales, coarse-graining techniques are used to simplify the molecular representation, reducing the computational cost while retaining the essential physics of the system. rug.nl These models are particularly useful for studying the self-assembly of supramolecular structures and the morphology of polymeric materials.

Q & A

Q. What are the recommended methods for synthesizing 2,5-pyrazinedicarboxylic acid dihydrate in a laboratory setting?

Synthesis typically involves carboxylation of pyrazine derivatives under controlled conditions. A common approach includes reacting pyrazine precursors with carboxylating agents (e.g., CO₂ or cyanide derivatives) in alkaline aqueous solutions. For example, analogous methods for pyrazine dicarboxylates involve refluxing precursors with NaOH in dioxane/water mixtures, followed by acidification to precipitate the product . Purification via recrystallization from water or ethanol is critical to obtain the dihydrate form. Analytical techniques like FT-IR and NMR should confirm functional groups, while elemental analysis verifies stoichiometry .

Q. What are the standard characterization techniques for verifying the purity and structure of this compound?

Key techniques include:

  • Thermal analysis : Melting point determination (lit. 272–277°C) and thermogravimetric analysis (TGA) to confirm hydration state.
  • Spectroscopy : FT-IR (carboxylic O-H stretch ~2500-3000 cm⁻¹, C=O ~1700 cm⁻¹) and ¹H/¹³C NMR (pyrazine ring protons at δ 8.5–9.0 ppm) .
  • Elemental analysis : To validate C, H, N, and O content against theoretical values (e.g., C₆H₈N₂O₆: C 35.30%, H 3.95%, N 13.72%) .

Q. What safety protocols are essential for handling this compound in the lab?

The compound is classified as a respiratory and skin irritant (H315, H319, H335). Use N95 masks, nitrile gloves, and safety goggles. Work in a fume hood to avoid dust inhalation. Store in airtight containers at room temperature, away from oxidizers or bases. Spills require neutralization with dilute sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in coordination chemistry?

The dihydrate form features hydrogen-bonded networks between carboxylic groups and water molecules, stabilizing the lattice. This impacts ligand behavior in metal-organic frameworks (MOFs): the rigid pyrazine core facilitates planar coordination, while carboxylate groups act as bridging ligands. X-ray diffraction (e.g., monoclinic P21/c symmetry, a=12.284 Å, β=108.7°) reveals packing efficiency, which correlates with solubility and thermal stability .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from hydration state or impurities. Use controlled experiments:

  • Solubility profiling : Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy.
  • Stability tests : Conduct accelerated aging studies (40–60°C, 75% RH) with HPLC monitoring.
  • DSC/TGA : Identify phase transitions or decomposition points to clarify thermal behavior .

Q. How can this compound be utilized as a precursor for functionalized derivatives in organic synthesis?

The carboxyl groups enable diverse functionalization:

  • Esterification : React with alcohols (e.g., ethanol, methanol) under acid catalysis to form diesters, useful as intermediates in drug synthesis.
  • Amidation : Couple with amines via EDC/HOBt activation for bioactive molecule development.
  • Coordination chemistry : Chelate with transition metals (e.g., Cu²⁺, Fe³⁺) to synthesize MOFs with tailored porosity .

Q. What mechanistic insights explain its role as a catalyst or ligand in asymmetric synthesis?

The compound’s planar structure and electron-deficient pyrazine ring enhance π-π interactions, facilitating substrate binding in catalytic cycles. For example, in Pd-catalyzed cross-couplings, the carboxylate groups stabilize Pd intermediates, while the dihydrate form modulates solubility in mixed aqueous-organic systems. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can elucidate transition states .

Methodological Considerations

  • Contradiction Analysis : Replicate experiments under standardized conditions (e.g., humidity control for hydration state consistency) and use high-purity reagents to minimize variability .
  • Advanced Characterization : Pair crystallography (single-crystal XRD) with spectroscopic methods (e.g., Raman) to correlate structure-property relationships .

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